2-甲基-1,4-亚苯基双(4-(4-(丙烯酰氧基)丁氧基)苯甲酸酯)

描述

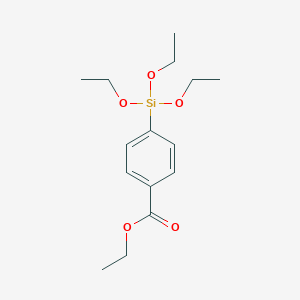

2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) is a chemical compound with the molecular formula C35H36O10 . It has a molecular weight of 616.66 and is a solid at room temperature .

Molecular Structure Analysis

The molecule is a stick structure, and the length ratio is 4:1 . The molecular ends contain polar or polarizable groups, so that the molecules are kept in an orderly orientation . The long axis of the molecule is easy to bend and has certain rigidity .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 , a boiling point of 748.5±60.0 °C at 760 mmHg , and a flash point of 307.4±32.9 °C . It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 22 freely rotating bonds . Its polar surface area is 124 Å2 .作用机制

2-MPB is a catalyst in polymerization reactions, and its mechanism of action is based on its ability to activate monomers and facilitate the formation of polymers. In this process, the 2-MPB molecule reacts with the monomer and forms an activated species, which can then react with another monomer to form a polymer. This reaction is known as a radical polymerization, and is a key step in the formation of polymers.

Biochemical and Physiological Effects

2-MPB has a number of biochemical and physiological effects. It has been shown to increase the rate of protein synthesis, and has also been shown to increase the activity of certain enzymes. Additionally, it has been shown to have an anti-inflammatory effect, and has been shown to reduce the symptoms of certain autoimmune diseases.

实验室实验的优点和局限性

2-MPB is a useful reagent in the laboratory, as it can be used to synthesize a variety of compounds. However, it is important to note that it is a hazardous material, and should be handled with care. Additionally, it is important to note that it is sensitive to light and heat, and should be stored in a dark, cool place.

未来方向

There are a number of potential future directions for 2-MPB research. One potential direction is to explore its use as a catalyst for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. Additionally, research could be conducted to explore its use as a cross-linking agent in materials science, as it could be used to create new materials with unique properties. Finally, research could be conducted to explore its potential use as an anti-inflammatory agent, as it has already been shown to have some anti-inflammatory effects.

合成方法

2-MPB is synthesized from benzoyl peroxide through a multi-step reaction. The first step involves the reaction of benzoyl peroxide with an alkyl halide, such as methyl bromide, to form an alkyl benzoyl peroxide. This is then followed by a reaction with an acid chloride, such as acetyl chloride, to form the desired compound. This reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.

科学研究应用

液晶显示器 (LCD)

该化合物用于合成液晶,液晶对于 LCD 的工作至关重要。液晶具有响应电场而排列和重新排列的独特特性,使其适用于显示技术。 它们能够调节光线并在从简单的计算器到复杂的电视屏幕等各种设备中显示图像 .

光子器件

由于该化合物能够发生相变,因此它可用于开发光子器件。 这些器件利用液晶的光操控特性,用于可调谐激光器、光学快门和能够控制光透射的智能窗户等应用 .

软体机器人

该化合物的液晶性质使其可用于软体机器人。 它可以作为一种执行器材料,响应热量或光线等刺激,从而能够创造出具有类似于生物体的灵活和适应性运动的机器人 .

药物递送系统

研究人员正在探索该化合物在药物递送系统中的应用。 它的结构可以被定制以封装药物并在受控方式下释放药物,从而有可能提高各种治疗方法的疗效和安全性 .

光学数据存储

该化合物的相变能力对于光学数据存储也有益。 它可以用来以高密度格式存储数据,与传统的磁存储方法相比,具有更快的读写速度和更大的存储容量的潜力 .

环境监测

它的化学结构使其能够与特定污染物相互作用,使其可用于环境监测。 它可以成为检测和测量空气、水或土壤中有害物质浓度的系统的一部分 .

先进涂层

该化合物可以用来制造具有独特特性的先进涂层,例如自修复、对刺激的响应性和更高的耐用性。 这些涂层在航空航天、汽车和消费品行业具有潜在的应用 .

安全和危害

属性

IUPAC Name |

[3-methyl-4-[4-(4-prop-2-enoyloxybutoxy)benzoyl]oxyphenyl] 4-(4-prop-2-enoyloxybutoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O10/c1-4-32(36)42-22-8-6-20-40-28-14-10-26(11-15-28)34(38)44-30-18-19-31(25(3)24-30)45-35(39)27-12-16-29(17-13-27)41-21-7-9-23-43-33(37)5-2/h4-5,10-19,24H,1-2,6-9,20-23H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGINBDFXRCWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134483-43-5 | |

| Record name | Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134483-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201010230 | |

| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132900-75-5 | |

| Record name | 1,1′-(2-Methyl-1,4-phenylene) bis[4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132900-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-phenylene bis(4-(4-(acryloyloxy)butoxy)benzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132900755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201010230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzene-1,4-diyl bis{4-[4-(acryloyloxy)butoxy]benzoate} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)